molecular formula Ag2O3Si B1624068 Silicic acid, silver salt CAS No. 42613-24-1

Silicic acid, silver salt

Cat. No.: B1624068
CAS No.: 42613-24-1
M. Wt: 291.82 g/mol
InChI Key: HEFZBOGDEATAFN-UHFFFAOYSA-N
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Description

Silicic acid, silver salt is a useful research compound. Its molecular formula is Ag2O3Si and its molecular weight is 291.82 g/mol. The purity is usually 95%.
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Properties

CAS No.

42613-24-1

Molecular Formula

Ag2O3Si

Molecular Weight

291.82 g/mol

IUPAC Name

disilver;dioxido(oxo)silane

InChI

InChI=1S/2Ag.O3Si/c;;1-4(2)3/q2*+1;-2

InChI Key

HEFZBOGDEATAFN-UHFFFAOYSA-N

SMILES

[O-][Si](=O)[O-].[Ag+].[Ag+]

Canonical SMILES

[O-][Si](=O)[O-].[Ag+].[Ag+]

Other CAS No.

42613-24-1

Origin of Product

United States

Chemical Reactions Analysis

Dissolution and Ion Release

The dissolution of silicic acid, silver salt in aqueous environments releases Ag⁺ ions, which drive its reactivity. The silicic acid matrix modulates this process:

  • Controlled Ag⁺ Release : In silica-coated silver nanoparticles (Ag@SiO₂), the porous SiO₂ shell slows Ag⁺ dissolution. For example, in alkaline cyanide solutions (pH ~10), Ag⁺ reacts with CN⁻ to form soluble [Ag(CN)₂]⁻ complexes. The dissolution rate depends on SiO₂ shell thickness, with thinner shells (2–5 nm) allowing faster ion release .

  • Kinetics : Diffusion coefficients for CN⁻ through non-heat-treated silica shells are estimated at 10⁻¹² cm²/s , indicating significant barrier effects .

Table 1: Dissolution Rates of Ag@SiO₂ in 0.1 M KCN

Shell Thickness (nm)Time for Complete Dissolution (min)
215
545
10>120

Reaction with Sulfide Ions

Exposure to sulfide ions (S²⁻) leads to the formation of silver sulfide (Ag₂S) within the silica matrix:

\ce2Ag@SiO2+S2>Ag2S@SiO2+2SiO32\ce{2Ag@SiO2 + S^2- -> Ag2S@SiO2 + 2SiO3^2-}

  • Mechanism : Sulfide ions diffuse through the silica shell, reacting with Ag⁺ to form Ag₂S. The reaction preserves the SiO₂ structure, resulting in Ag₂S@SiO₂ composites .

  • Applications : This reaction is utilized in antimicrobial materials, where Ag₂S formation reduces Ag⁺ bioavailability but retains residual activity .

Alloy Formation with Gold Chloride

This compound reacts with AuCl₄⁻ to form bimetallic Ag-Au@SiO₂ alloys:

\ceAg@SiO2+AuCl4>AgAu@SiO2+Cl\ce{Ag@SiO2 + AuCl4^- -> Ag-Au@SiO2 + Cl^-}

  • Kinetics : The reaction rate is governed by AuCl₄⁻ diffusion through the silica shell. Alloy composition depends on reaction time and AuCl₄⁻ concentration .

  • Structural Impact : The silica matrix prevents aggregation of alloy particles, maintaining colloidal stability .

Silica Matrix Polymerization and Stability

The silicic acid component undergoes pH-dependent polymerization, influencing the composite’s reactivity:

  • Acidic Conditions (pH < 2) : Silica precipitates via a two-step process:

    • Polymerization : Orthosilicic acid (\ceH4SiO4\ce{H4SiO4}) condenses into 5 nm primary particles.

    • Flocculation : Particles aggregate into larger structures, accelerated by high ionic strength (e.g., Al³⁺ > Ca²⁺ > Na⁺) .

  • Neutral/Alkaline Conditions : Silica remains colloidal, with slower polymerization rates .

Table 2: Effect of Ionic Strength on Silica Precipitation

Salt (1 M)Relative Flocculation Rate
AlCl₃10.0
CaCl₂7.5
NaCl3.2
No salt1.0

Antimicrobial Activity

The gradual release of Ag⁺ from the silica matrix provides sustained antimicrobial effects:

  • MIC/MBC Values : Against E. coli and S. aureus, the silver-silica nanocomposite exhibits MICs of 62.5–500 μg/mL (12.5–100 μg Ag/mL), with MBCs up to 1,000 μg/mL .

  • Comparison to Other Silver Compounds :

    • Silver nitrate: MIC = 3.9–31.2 μg/mL (2.4–19.8 μg Ag/mL).

    • Silver zeolite: MIC = 3.9–31.2 μg/mL (2–12 μg Ag/mL) .

Stability in Hydrothermal Environments

In high-temperature aqueous systems (e.g., oil wells), this compound degrades via:

  • Silica Dissolution :
    \ceSiO2+2H2O>H4SiO4\ce{SiO2 + 2H2O -> H4SiO4}

  • Ag⁺ Redistribution : Released Ag⁺ interacts with chloride or sulfide ions present in brines .

Key Findings

  • The silica matrix in Ag₂O₃Si acts as a diffusion barrier , moderating Ag⁺ release and reaction kinetics .

  • Ionic strength and pH critically influence silica polymerization, which in turn affects composite stability .

  • Applications span antimicrobial materials, catalysis, and colloidal engineering, leveraging controlled reactivity .

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